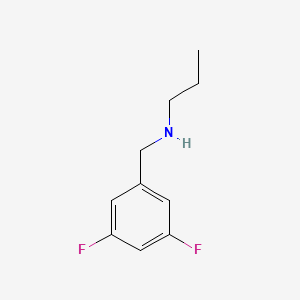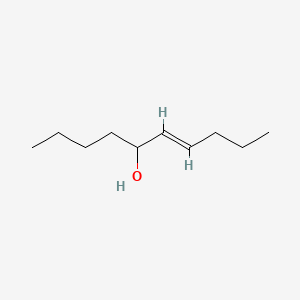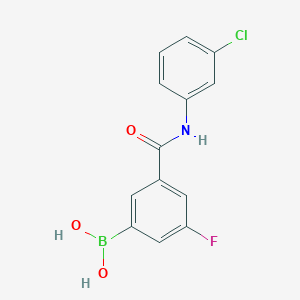
Methylium, benzo(a)pyren-8-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylium, benzo(a)pyren-8-yl- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. Benzo(a)pyrene is formed during the incomplete combustion of organic matter and is commonly found in coal tar, tobacco smoke, and grilled foods
Preparation Methods
The synthesis of methylium, benzo(a)pyren-8-yl- typically involves the functionalization of the benzo(a)pyrene core. One common method is the indirect synthesis of substituted pyrenes, which includes reduced pyrenes, transannular ring closures, and cyclizations of biphenyl intermediates . Industrial production methods often involve high-dilution techniques and the use of specific reagents to achieve the desired substitution patterns.
Chemical Reactions Analysis
Methylium, benzo(a)pyren-8-yl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Methylium, benzo(a)pyren-8-yl- has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex organic molecules. In biology, it serves as a model compound for studying the metabolism and toxicology of PAHs. In medicine, it is investigated for its potential role in cancer research due to its carcinogenic properties. Additionally, it has applications in industry, particularly in the development of materials with unique optical and electronic properties .
Mechanism of Action
The mechanism of action of methylium, benzo(a)pyren-8-yl- involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a signaling pathway that leads to the expression of various genes involved in xenobiotic metabolism. This activation can result in the formation of DNA adducts, which are critical in the compound’s mutagenic and carcinogenic effects .
Comparison with Similar Compounds
Methylium, benzo(a)pyren-8-yl- is unique compared to other PAHs due to its specific substitution pattern. Similar compounds include other derivatives of benzo(a)pyrene, such as benzo(a)pyrene-7,8-dihydrodiol and benzo(a)pyrene-3,6-quinone . These compounds share similar properties but differ in their specific chemical structures and reactivity. The uniqueness of methylium, benzo(a)pyren-8-yl- lies in its ability to form specific DNA adducts and its distinct interaction with molecular targets.
Properties
CAS No. |
123358-48-5 |
|---|---|
Molecular Formula |
C21H13+ |
Molecular Weight |
265.3 g/mol |
InChI |
InChI=1S/C21H13/c1-13-5-9-18-17(11-13)12-16-7-6-14-3-2-4-15-8-10-19(18)21(16)20(14)15/h2-12H,1H2/q+1 |
InChI Key |
IMGJEDFWWXLABL-UHFFFAOYSA-N |
Canonical SMILES |
[CH2+]C1=CC2=C(C=C1)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



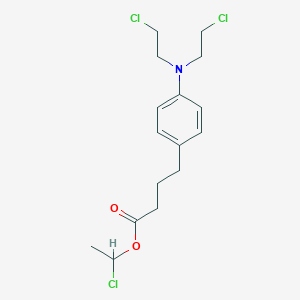
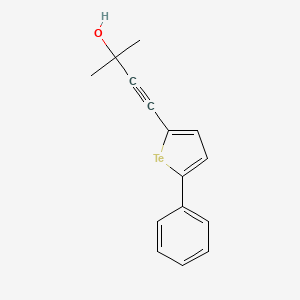
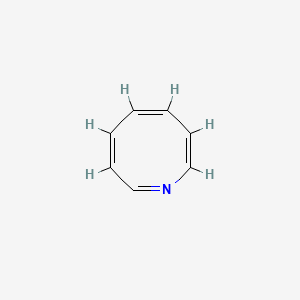
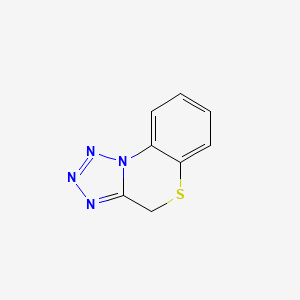

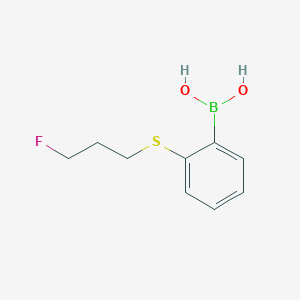
![[(2S)-2-methylbutyl] heptanoate](/img/structure/B12641787.png)
